Ala-Val

Beschreibung

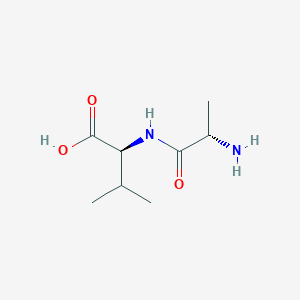

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316215 | |

| Record name | L-Alanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-45-5 | |

| Record name | L-Alanyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-Alanyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structural Elucidation of Ala-Val Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ala-Val dipeptide, a fundamental building block of numerous proteins, presents a model system for understanding peptide structure and conformation. This technical guide provides a comprehensive overview of the structure of L-alanyl-L-valine (this compound), integrating crystallographic data with detailed experimental protocols for its characterization. This document is intended to serve as a resource for researchers in structural biology, medicinal chemistry, and drug development, offering insights into the methodologies used to determine and analyze the structure of short peptides.

Introduction

Dipeptides, the simplest peptide chains, are crucial components of proteins and play significant roles in various biological processes. The sequence and conformation of these dipeptides dictate the local secondary structure of proteins, influencing their overall folding, stability, and function. The this compound dipeptide, composed of the amino acids Alanine (Ala) and Valine (Val), is of particular interest due to the contrasting simplicity of the alanine side chain and the bulkier, branched side chain of valine. This guide details the chemical structure of this compound and provides in-depth methodologies for its structural determination using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure of this compound Dipeptide

The this compound dipeptide is formed through a dehydration synthesis reaction where the carboxyl group of an L-alanine residue forms a peptide bond with the amino group of an L-valine residue.[1] This condensation reaction results in the elimination of a water molecule and the formation of a covalent amide linkage.[1]

The systematic IUPAC name for this compound is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid. Its molecular formula is C₈H₁₆N₂O₃.

The structure consists of a central peptide bond (-CO-NH-) linking the alpha-carbons of the alanine and valine residues. The alanine residue contributes a methyl group (-CH₃) as its side chain, while the valine residue possesses a branched isopropyl group (-CH(CH₃)₂) as its side chain.

Below is a two-dimensional representation of the this compound dipeptide structure.

Caption: 2D structure of the this compound dipeptide.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in the this compound dipeptide has been determined by X-ray crystallography. The crystallographic data for L-alanyl-L-valine is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 175883 . While direct access to the full crystallographic information file (CIF) to extract all bond lengths and angles requires specialized software or institutional access, the following table summarizes typical bond lengths and angles for the peptide backbone, derived from high-resolution protein structures, which are representative for the this compound dipeptide.

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Bond Lengths | Cα - C' | 1.52 |

| C' - N | 1.33 | |

| N - Cα | 1.46 | |

| C' = O | 1.25 | |

| Cα - Cβ (Ala) | 1.53 | |

| Cα - Cβ (Val) | 1.54 | |

| Bond Angles | Cα - C' - N | 116° |

| C' - N - Cα | 122° | |

| N - Cα - C' | 110° | |

| O = C' - N | 123° | |

| Torsion Angles (from Gly-L-Ala-L-Val) | ω (peptide bond) | ~180° (trans) |

| φ (N - Cα) | -68.7° (for Ala) | |

| ψ (Cα - C') | -38.1° (for Ala) | |

| χ₁ (N-Cα-Cβ-Cγ, Val) | -61.7° |

Note: Torsion angles are taken from the crystal structure of the related tripeptide Gly-L-Ala-L-Val for illustrative purposes.

Experimental Protocols for Structural Determination

The determination of the three-dimensional structure of a dipeptide like this compound at atomic resolution is primarily achieved through two powerful analytical techniques: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography

X-ray crystallography provides a static picture of the dipeptide in its crystalline state, revealing precise atomic coordinates.

Methodology Workflow:

Caption: Workflow for X-ray crystallography of a dipeptide.

Detailed Protocol:

-

Peptide Synthesis and Purification:

-

Synthesize the this compound dipeptide using standard solid-phase or solution-phase peptide synthesis protocols.

-

Purify the synthesized dipeptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the dipeptide by mass spectrometry and analytical HPLC.

-

-

Crystallization:

-

Screening: Perform initial crystallization screening using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen). The vapor diffusion method (hanging or sitting drop) is commonly employed.

-

Prepare a stock solution of the purified this compound dipeptide in ultrapure water or a suitable buffer at a concentration of 10-50 mg/mL.

-

Set up crystallization plates by mixing a small volume (e.g., 1 µL) of the peptide solution with an equal volume of the reservoir solution from the screen.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and the concentration of any additives.

-

-

Data Collection:

-

Carefully mount a single, well-formed crystal on a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

-

Collect X-ray diffraction data using a synchrotron beamline or a home X-ray source equipped with a suitable detector.

-

Rotate the crystal in the X-ray beam to collect a complete dataset of diffraction intensities.

-

-

Data Processing and Structure Solution:

-

Process the raw diffraction images to index the reflections, integrate their intensities, and scale the data.

-

Determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods, which are generally applicable to small molecules like dipeptides.

-

Build an initial atomic model of the this compound dipeptide into the resulting electron density map.

-

-

Refinement and Validation:

-

Refine the atomic model against the experimental diffraction data to improve the fit and minimize the R-factor and R-free values.

-

Validate the final structure for correct geometry, bond lengths, and angles.

-

Deposit the final coordinates and structure factors in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of the dipeptide in solution, offering a complementary perspective to the solid-state structure from X-ray crystallography.

Methodology Workflow:

Caption: Workflow for NMR-based structure determination of a dipeptide.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound dipeptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

If working in D₂O, lyophilize the sample from D₂O multiple times to exchange labile amide protons for deuterium, or prepare the sample in 90% H₂O/10% D₂O to observe amide protons.

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire a series of two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

-

-

Data Processing and Resonance Assignment:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances to specific atoms in the this compound dipeptide using the connectivity information from the COSY, TOCSY, and HSQC spectra.

-

-

Structure Calculation and Refinement:

-

Extract distance restraints from the cross-peak intensities in the NOESY spectrum.

-

Determine dihedral angle restraints from the measured ³J-coupling constants.

-

Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.

-

Refine the calculated structures in a water box using molecular dynamics simulations to obtain a final ensemble of low-energy structures.

-

-

Structure Validation:

-

Analyze the quality of the final structures using programs like PROCHECK-NMR to assess stereochemical parameters.

-

Calculate the root-mean-square deviation (RMSD) of the ensemble to evaluate the precision of the structure determination.

-

Conclusion

This technical guide has provided a detailed overview of the structure of the this compound dipeptide and the primary experimental methodologies used for its elucidation. The combination of X-ray crystallography and NMR spectroscopy offers a comprehensive understanding of both the static, solid-state conformation and the dynamic, solution-state structure of this fundamental peptide. The protocols outlined herein serve as a practical guide for researchers and professionals engaged in the structural analysis of peptides, which is a cornerstone of rational drug design and the broader field of structural biology. The provided data and workflows can be adapted for the study of other dipeptides and short peptide fragments, facilitating further research into the structure-function relationships of these important biomolecules.

References

L-Alanyl-L-Valine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and analysis of the dipeptide L-alanyl-L-valine. Additionally, it explores the biological significance of its constituent amino acid, L-valine, and its role in cellular signaling pathways.

Core Physicochemical Data

The fundamental quantitative data for L-alanyl-L-valine are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 3303-45-5[1] |

| Molecular Weight | 188.22 g/mol [2][3][4][5][6] |

| Molecular Formula | C₈H₁₆N₂O₃[1][3] |

Experimental Protocols

Detailed methodologies for the chemical synthesis and analysis of dipeptides like L-alanyl-L-valine are crucial for research and development. The following protocols are adapted from established methods for similar dipeptides.

Solution-Phase Peptide Synthesis of L-Alanyl-L-Valine

Solution-phase peptide synthesis (LPPS) is a classical approach suitable for producing dipeptides. The core principle involves the formation of a peptide bond between protected L-alanine and L-valine in a homogenous solution.

Methodology:

-

Protection of L-Alanine: The amino group of L-alanine is protected to prevent self-polymerization. A common protecting group is the benzyloxycarbonyl (Cbz) group.

-

Dissolve L-alanine in a suitable solvent.

-

Add benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

-

Stir the reaction mixture until the reaction is complete.

-

Extract the N-Cbz-L-alanine.

-

-

Protection of L-Valine: The carboxyl group of L-valine is protected, often as a methyl ester, to ensure specific peptide bond formation.

-

Suspend L-valine in methanol.

-

Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride.

-

Reflux the mixture to form the L-valine methyl ester hydrochloride.

-

-

Peptide Coupling:

-

Dissolve N-Cbz-L-alanine in a suitable solvent like dichloromethane.

-

Activate the carboxyl group using a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

-

Add the L-valine methyl ester hydrochloride and a base (e.g., N-methylmorpholine) to the reaction mixture.

-

Stir until the peptide bond formation is complete.

-

-

Deprotection:

-

Remove the Cbz protecting group from the N-terminus and the methyl ester from the C-terminus through appropriate chemical methods (e.g., hydrogenolysis for Cbz and saponification for the methyl ester) to yield L-alanyl-L-valine.

-

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high-purity L-alanyl-L-valine.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity and concentration of peptides.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column is typically used.

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic solvent like acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.

-

Flow Rate: Typically 0.7-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 215 nm), as the peptide bond absorbs in this region.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

-

Sample Preparation:

-

Prepare a standard solution of L-alanyl-L-valine of known concentration in the mobile phase.

-

Dissolve the sample to be analyzed in the mobile phase.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time and peak area are used to identify and quantify L-alanyl-L-valine in the sample by comparing it to the standard.

Biological Signaling and Experimental Workflow

L-valine, a constituent of L-alanyl-L-valine, is an essential branched-chain amino acid (BCAA) that plays a significant role in various cellular processes. It is known to activate the PI3K/Akt1 and mTOR signaling pathways, which are central regulators of cell growth, proliferation, and metabolism. The following diagram illustrates a simplified representation of the L-valine biosynthesis pathway, which is a common workflow studied in metabolic engineering.

Caption: L-Valine biosynthesis pathway starting from pyruvate.[7]

Recent studies have also indicated that supplementation with L-valine can impact other cellular pathways. For instance, high levels of L-valine have been shown to induce apoptosis and affect pathways related to autophagy and RNA methylation in certain experimental models. This highlights the importance of understanding the broader biological effects of this amino acid and its dipeptides.

Caption: Potential cellular effects of L-valine supplementation.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. L-Valine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of L-Alanyl-L-Valine (Ala-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide L-Alanyl-L-Valine (Ala-Val). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the foundational principles governing its solubility based on its constituent amino acids, detailed experimental protocols for determining its solubility, and a discussion of the physicochemical factors that influence its behavior in various solvents. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.

Introduction

L-Alanyl-L-Valine (this compound) is a dipeptide composed of the amino acids L-alanine and L-valine. Its chemical structure and properties are dictated by the characteristics of these two residues. Alanine provides a small, non-polar methyl side chain, while valine contributes a larger, more hydrophobic isopropyl side chain. The overall nature of the this compound dipeptide is neutral and hydrophobic. Understanding its solubility is critical for a wide range of applications, including its use as a substrate in enzymatic assays, in cell culture media, and during the formulation of peptide-based therapeutics.

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides solubility data for its constituent amino acids to offer a frame of reference.

Physicochemical Properties of this compound

-

Molecular Formula: C8H16N2O3

-

Molecular Weight: 188.22 g/mol

-

Structure: A dipeptide formed by a peptide bond between the carboxyl group of L-alanine and the amino group of L-valine.

-

General Characteristics: this compound is a neutral dipeptide due to the absence of acidic or basic side chains. The presence of the valine residue, in particular, imparts a significant hydrophobic character.

Estimated Solubility Profile

Based on the principles of peptide solubility, the following characteristics can be anticipated for this compound:

-

Aqueous Solubility: Expected to be low to moderate. While the peptide backbone contains polar groups capable of hydrogen bonding, the hydrophobic side chains of both alanine and particularly valine will limit its solubility in water.

-

Organic Solvent Solubility: Higher solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF), which can disrupt the intermolecular hydrogen bonds of the peptide and solvate both polar and non-polar regions. Solubility in alcohols like methanol and ethanol is also expected to be higher than in water.[1]

-

pH-Dependent Solubility: As a neutral peptide, dramatic changes in solubility with pH are not expected, unlike acidic or basic peptides. However, at very low or very high pH values, protonation of the C-terminus or deprotonation of the N-terminus, respectively, could slightly enhance aqueous solubility.

Quantitative Solubility Data of Constituent Amino Acids

The following table summarizes the solubility of the individual amino acids that constitute this compound. This data provides a baseline for understanding the behavior of the dipeptide.

| Amino Acid | Solvent | Temperature (°C) | Solubility |

| L-Alanine | Water | 25 | 166.5 g/L |

| L-Valine | Water | 25 | 88.5 g/L[2] |

| Water | 0 | 83.4 g/L[2] | |

| Water | 50 | 96.2 g/L[2] | |

| Water | 65 | 102.4 g/L[2] | |

| Alcohol | - | Very slightly soluble[2] | |

| Ether | - | Insoluble[2] |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility, adapted from common gravimetric and analytical techniques used for peptides and amino acids.[3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

L-Alanyl-L-Valine (solid powder)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO, phosphate-buffered saline pH 7.4)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Thermomixer or incubator shaker

-

Microcentrifuge

-

Analytical balance

-

Pipettes

-

Optional: HPLC system with a C18 column, UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube. The exact amount should be more than the estimated saturation point.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to the tube.

-

Equilibration: Place the sealed tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification (Gravimetric Method):

-

Transfer the collected supernatant to a pre-weighed tube.

-

Lyophilize or evaporate the solvent completely.

-

Weigh the tube containing the dried solute. The difference in weight gives the mass of dissolved this compound.

-

Calculate the solubility in mg/mL or g/L.

-

-

Quantification (Analytical Method - HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a standard curve by injecting the standards into the HPLC and plotting peak area against concentration.

-

Dilute the collected supernatant and inject it into the HPLC.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve.

-

Calculate the original solubility, accounting for any dilutions.

-

Visualizing Methodologies and Influencing Factors

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the factors that influence the solubility of this compound.

References

Stability of the Ala-Val Dipeptide: A Technical Guide to Understanding Degradation Kinetics at Various pH and Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical stability of dipeptides, such as L-alanyl-L-valine (Ala-Val), is a critical parameter in the fields of biochemistry, pharmacology, and drug development. The integrity of the peptide bond is susceptible to hydrolysis under various environmental conditions, primarily pH and temperature. This technical guide provides an in-depth analysis of the factors governing this compound dipeptide stability, outlines detailed experimental protocols for its assessment, and presents a framework for understanding its degradation kinetics. Due to a lack of extensive published quantitative data specifically for the this compound dipeptide, this guide will also draw upon data from structurally similar dipeptides, such as Alanyl-Glutamine (Ala-Gln) and Glycyl-Glycine (Gly-Gly), to illustrate key principles of peptide stability.

Introduction to Dipeptide Stability

Dipeptides are the simplest form of peptides, consisting of two amino acids linked by a single peptide bond. Their stability is a crucial factor influencing their biological activity, shelf-life in pharmaceutical formulations, and behavior in various experimental assays. The primary degradation pathway for dipeptides in aqueous solution is the hydrolysis of the amide bond, yielding the constituent amino acids. This reaction is significantly influenced by pH, temperature, and buffer composition.

The rate of peptide bond hydrolysis can vary dramatically, with half-lives ranging from minutes to years depending on the conditions and the specific amino acid sequence.[1] Understanding the kinetics of this degradation is essential for developing stable peptide-based therapeutics and for accurately interpreting experimental results.

Mechanisms of Peptide Bond Cleavage

The non-enzymatic cleavage of the peptide bond in dipeptides like this compound primarily occurs through two mechanisms:

-

Scission (Direct Hydrolysis): This is a direct nucleophilic attack by a water molecule on the carbonyl carbon of the peptide bond. This process is catalyzed by both acid and base.

-

Under acidic conditions , the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

-

Under basic conditions , the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.

-

-

Backbiting (Intramolecular Aminolysis): This mechanism involves the intramolecular attack of the N-terminal amine group on the carbonyl carbon of the peptide bond, forming a cyclic intermediate (a diketopiperazine). This pathway is generally more significant at neutral or near-neutral pH.

The relative contribution of these pathways is highly dependent on the pH of the solution.

Quantitative Data on Dipeptide Stability

pH-Dependent Stability

The rate of hydrolysis is typically at its minimum in the neutral pH range (around pH 5-7) and increases significantly in both acidic and basic conditions. This "U-shaped" pH-rate profile is characteristic of many peptides.

A study on Alanyl-Glutamine (Ala-Gln) demonstrated that its maximum stability was achieved at approximately pH 6.0.[3] The degradation followed pseudo-first-order kinetics.[3] The pH-rate profile for Ala-Gln illustrates how the rate of degradation changes over several orders of magnitude with varying pH.

Table 1: Illustrative pH-Dependent Degradation of Alanyl-Glutamine (Ala-Gln) at 80°C

| pH | Observed Rate Constant (k_obs) (days⁻¹) |

| 2.0 | 1.5 |

| 4.0 | 0.2 |

| 6.0 | 0.1 |

| 8.0 | 0.4 |

| 10.0 | 4.0 |

Data extrapolated and simplified from Arii et al., 1999 for illustrative purposes.[3]

Temperature-Dependent Stability

The rate of peptide bond hydrolysis increases exponentially with temperature, following the Arrhenius equation. This means that even modest increases in temperature can lead to a significant decrease in the dipeptide's half-life.

The activation energy (Ea) is a measure of the temperature sensitivity of the reaction. A higher activation energy indicates that the reaction rate is more strongly dependent on temperature. For Ala-Gln at pH 6.0, the activation energy was determined to be 27.1 kcal/mol.[3]

Table 2: Illustrative Temperature-Dependent Stability of Dipeptides

| Dipeptide | pH | Temperature (°C) | Half-life (t₁/₂) | Activation Energy (Ea) (kcal/mol) |

| Ala-Gln | 6.0 | 25 | 5.3 years (projected) | 27.1 |

| Ala-Gln | 6.0 | 40 | 7.1 months (projected) | 27.1 |

| Gly-Gly | 7.0 | 25 | ~350 years (extrapolated) | ~25 |

Data for Ala-Gln from Arii et al., 1999.[3] Data for Gly-Gly from Radzicka and Wolfenden, 1996.[1]

Experimental Protocols for Stability Testing

A generalized experimental workflow for assessing the stability of a dipeptide like this compound is outlined below.

Materials and Equipment

-

This compound dipeptide (high purity)

-

Analytical balance

-

pH meter

-

Water bath or incubator capable of maintaining constant temperature

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

-

Buffer reagents (e.g., phosphate, citrate, borate salts)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

High-purity water

Experimental Workflow

Caption: Experimental workflow for this compound stability testing.

Detailed Method

-

Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 8, 10). Ensure the buffer components do not interfere with the HPLC analysis.

-

Sample Preparation : Prepare a stock solution of this compound in high-purity water. For each pH and temperature condition, dilute the stock solution into the respective buffer to a known final concentration (e.g., 1 mg/mL).

-

Incubation : Place the samples in temperature-controlled incubators or water baths set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

-

Sampling : At predetermined time intervals, withdraw an aliquot from each sample. The frequency of sampling will depend on the expected rate of degradation. Immediately quench the reaction, if necessary (e.g., by freezing or adding a quenching agent), to prevent further degradation before analysis.

-

HPLC Analysis : Analyze the samples using a validated reverse-phase HPLC method to separate the this compound dipeptide from its degradation products (alanine and valine).

-

Data Analysis :

-

Quantify the peak area of the remaining this compound at each time point.

-

For each condition, plot the natural logarithm of the this compound concentration (or peak area) versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the observed rate constant (k_obs).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

-

To determine the activation energy (Ea), plot ln(k_obs) versus the reciprocal of the absolute temperature (1/T) (Arrhenius plot). The slope of this line is equal to -Ea/R, where R is the gas constant.

-

Degradation Signaling Pathways

The chemical transformations of the this compound dipeptide under different pH conditions can be visualized as signaling pathways.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Caption: Base-catalyzed hydrolysis pathway of this compound.

Conclusion

The stability of the this compound dipeptide is fundamentally governed by pH and temperature. While specific quantitative degradation kinetics for this compound are not extensively documented, the principles of peptide bond hydrolysis are well-established. Degradation is minimized at near-neutral pH and lower temperatures. Both acidic and basic conditions significantly accelerate hydrolysis through distinct mechanisms. For researchers and drug development professionals, a thorough understanding of these principles and the application of systematic stability testing protocols are imperative for ensuring the efficacy, safety, and reliability of peptide-based products and research outcomes. The use of data from analogous dipeptides provides a valuable framework for predicting the stability behavior of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Alanyl-L-Valine (Ala-Val): A Technical Guide for Researchers

An In-depth Examination of a Metabolite at the Crossroads of Proteostasis and Cellular Signaling

Abstract

Alanyl-L-Valine (Ala-Val) is an endogenous dipeptide metabolite formed from the constituent amino acids L-alanine and L-valine.[1] Traditionally viewed as a simple intermediate in protein turnover—a product of proteolysis and a substrate for peptidases—emerging evidence suggests a more nuanced role for dipeptides in cellular physiology. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, transport mechanisms, and interactions with key enzymatic systems. We consolidate available quantitative data, present detailed experimental protocols for its analysis, and explore its potential, yet underexplored, role as a signaling molecule and biomarker, offering a foundational resource for researchers in metabolomics, drug development, and nutritional science.

Metabolism and Transport of this compound

The lifecycle of this compound is intrinsically linked to protein metabolism, involving its formation from protein degradation, transport across cellular membranes, and eventual hydrolysis into its constituent amino acids.

Synthesis and Degradation

This compound is primarily generated through the endolysosomal degradation of intracellular proteins or the digestion of dietary proteins.[2] Large proteins are broken down by proteases and peptidases into smaller peptides and free amino acids. This compound represents an incomplete breakdown product of proteins rich in alanine and valine residues.[2]

Once formed or absorbed, this compound is hydrolyzed into L-alanine and L-valine by various peptidases. A key enzyme in this process is Dipeptidyl Peptidase-4 (DPP-IV) , a serine protease known to cleave dipeptides from the N-terminus of peptides, particularly those with a penultimate proline or alanine residue.[3] This specificity makes this compound a prime substrate for DPP-IV. While the cleavage preference is high for X-Ala sequences, studies have shown that DPP-IV can also hydrolyze peptides with X-Val sequences, although at a significantly lower rate, suggesting a complex regulatory environment for this compound's half-life.[4] Other cytosolic and brush-border peptidases also contribute to the hydrolysis of absorbed dipeptides.

Intestinal and Cellular Transport

The absorption of di- and tripeptides from the intestinal lumen is primarily mediated by the Peptide Transporter 1 (PepT1) .[5][6] This high-capacity, low-affinity transporter is located on the brush-border membrane of intestinal epithelial cells and utilizes a proton gradient to drive the uptake of a vast array of small peptides.[7][8] Due to its broad substrate specificity, PepT1 is the principal transporter for this compound absorption from dietary sources.[5] This mechanism is notably efficient, as dipeptides are often absorbed more rapidly than free amino acids.[9]

Once inside the enterocyte, this compound can be hydrolyzed by intracellular peptidases, or transported across the basolateral membrane into circulation. The transport of dipeptides into other cell types, such as muscle cells, is less characterized but is believed to involve other peptide transporters.

Potential Biological Roles and Signaling

While primarily viewed as a metabolic intermediate, the constituent amino acids of this compound are known to be involved in key signaling pathways, suggesting potential, indirect roles for the dipeptide.

Influence on Protein Synthesis and Turnover

Both alanine and valine play roles in regulating protein synthesis. Valine, as a branched-chain amino acid (BCAA), is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth and protein synthesis.[10] Alanine has also been shown to influence hepatic protein synthesis.[11] By serving as a direct source of these amino acids, this compound contributes to the cellular amino acid pool required for protein turnover—the balance between muscle protein synthesis and breakdown.[12][13] In conditions of muscle wasting, the availability of amino acids and small peptides is critical, positioning metabolites like this compound as potentially important for maintaining muscle mass.[2][14]

Interaction with Incretin Hormone System

Given that this compound is a substrate for DPP-IV, it participates in the broader metabolic regulation governed by this enzyme. DPP-IV is responsible for the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15][16] These hormones are crucial for glucose homeostasis, as they potentiate insulin secretion after a meal. By competing for the active site of DPP-IV, high concentrations of substrate peptides could, in theory, slow the degradation of incretins, although the physiological significance of this interaction for a single dipeptide like this compound is likely minimal compared to the effect of therapeutic DPP-IV inhibitors.

Biomarker Potential

The concentration of dipeptides in circulation can reflect the state of protein turnover and metabolic health.[2] While specific studies on this compound as a biomarker are scarce, related metabolites are under investigation. For example, altered levels of BCAAs, including valine, have been associated with insulin resistance and Alzheimer's disease.[10][17] Furthermore, peptides are being explored as potential biomarkers for muscle wasting conditions like sarcopenia.[2] The quantification of this compound in plasma or muscle tissue could therefore serve as a proxy for protein catabolism or dietary protein absorption, though further validation is required.

Quantitative Data

Quantitative data on the physiological concentrations of this compound are limited, particularly in humans. However, a comprehensive study in mice provides valuable reference points for its distribution across various tissues.

| Tissue/Fluid | Concentration (fmol/mg tissue) | Species | Reference |

| Brown Adipose Tissue | 102 ± 10 | Mouse | [1][7] |

| White Adipose Tissue | 41 ± 1 | Mouse | [1][7] |

| Brain | 16 ± 1 | Mouse | [1][7] |

| Eye | 22 ± 1 | Mouse | [1][7] |

| Heart | 42 ± 5 | Mouse | [1][7] |

| Kidney | 107 ± 7 | Mouse | [1][7] |

| Liver | 108 ± 12 | Mouse | [1][7] |

| Lung | 129 ± 12 | Mouse | [1][7] |

| Muscle | 63 ± 10 | Mouse | [1][7] |

| Pancreas | 29 ± 5 | Mouse | [1][7] |

| Spleen | 109 ± 10 | Mouse | [1][7] |

| Thymus | 98 ± 9 | Mouse | [1][7] |

| Serum | Several magnitudes lower than tissue | Mouse | [1][7] |

| Human Plasma | Not reported | Human | - |

Table 1: Reported concentrations of this compound in various mouse tissues. Data are presented as mean ± SEM. Note the significantly lower levels in serum compared to solid tissues.

Key Experimental Protocols

Quantification of this compound in Plasma/Tissue by UPLC-MS/MS

This protocol is adapted from methodologies for quantifying dipeptides and amino acids in biological matrices.[1][6][18] It involves sample extraction, derivatization to enhance chromatographic retention and sensitivity, followed by UPLC-MS/MS analysis.

4.1.1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-L-Valine labeled this compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) derivatization kit

-

Ultrapure water

-

Protein precipitation solution (e.g., 10% Sulfosalicylic acid or ice-cold ACN)

4.1.2. Sample Preparation

-

Tissue Homogenization: Weigh ~20 mg of frozen tissue and homogenize in 500 µL of ice-cold 80% methanol using a bead beater.

-

Plasma Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold ACN containing the internal standard. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the homogenate or plasma mixture at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Reconstitute the dried extract in 20 µL of borate buffer from the AQC kit. Add 20 µL of AQC reagent solution, vortex, and heat at 55°C for 10 minutes.

-

Final Dilution: Dilute the derivatized sample with an appropriate volume of the initial mobile phase for UPLC-MS/MS analysis.

4.1.3. UPLC-MS/MS Conditions

-

Column: Reversed-phase C18 column suitable for peptide analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 50-70% B over 10-15 minutes, followed by a wash and re-equilibration step.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

-

Detection: Selected Reaction Monitoring (SRM). Precursor and product ions for this compound and its labeled internal standard must be optimized.

-

Example this compound [M+H]⁺ Precursor Ion: m/z 189.12

-

Example Fragment Ions: m/z 72.08 (Val immonium ion), m/z 44.05 (Ala fragment)

-

Conclusion and Future Directions

Alanyl-L-Valine, a simple dipeptide, occupies a fundamental position in metabolism as a product of protein catabolism and a source of essential amino acids. While its direct signaling roles remain to be elucidated, its interaction with peptidases like DPP-IV and its contribution to the amino acid pool for mTOR-regulated protein synthesis highlight its metabolic importance. The lack of comprehensive quantitative data in human subjects represents a significant knowledge gap. Future research should focus on:

-

Accurate Quantification: Establishing the physiological and pathological concentration ranges of this compound in human plasma and tissues.

-

Enzyme Kinetics: Determining the specific kinetic parameters (Km, Vmax) of its hydrolysis by DPP-IV and other human peptidases.

-

Functional Studies: Investigating whether this compound itself, independent of its hydrolysis products, can act as a signaling molecule, for instance, by binding to cellular receptors or modulating enzyme activity.

-

Biomarker Validation: Exploring the potential of circulating this compound levels as a biomarker for diseases characterized by altered protein turnover, such as sarcopenia, cachexia, or metabolic syndrome.

A deeper understanding of the biological role of this compound and other dipeptides will provide valuable insights into the complex interplay between nutrition, metabolism, and cellular regulation, potentially opening new avenues for therapeutic and diagnostic development.

References

- 1. mdpi.com [mdpi.com]

- 2. Protein Turnover Mapping May Offer Clues for Alzheimer’s, Cancer Treatment | Yale School of Medicine [medicine.yale.edu]

- 3. Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H16N2O3 | CID 96799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expanding the Limits of Human Blood Metabolite Quantitation Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl peptidase IV inhibitory dipeptides contained in hydrolysates of green tea grounds [jstage.jst.go.jp]

- 10. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Val-Ala | C8H16N2O3 | CID 6992638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Peptidomic analysis of endogenous plasma peptides from patients with pancreatic neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Khan Academy [khanacademy.org]

- 18. Postgenomics Diagnostics: Metabolomics Approaches to Human Blood Profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence and Sources of Alanyl-Valine (Ala-Val)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide alanyl-valine (Ala-Val) is a naturally occurring biomolecule composed of the amino acids alanine and valine. As a product of protein hydrolysis, this compound is found in various biological systems and food sources. Its presence and concentration are of increasing interest to researchers in nutrition, food science, and drug development due to the potential physiological roles of small peptides. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, methodologies for its detection and quantification, and insights into its potential biological signaling pathways.

Natural Occurrence and Sources

Alanyl-valine is primarily formed through the enzymatic or chemical breakdown of proteins. Its presence has been noted in a variety of food products, particularly those that have undergone fermentation or aging processes which facilitate proteolysis. While extensive quantitative data for this compound across a wide spectrum of sources remains an area of active research, existing studies indicate its presence in several key categories.

Food Sources:

-

Meat Products: Cured and processed meats are significant sources of dipeptides, including this compound. The aging and fermentation processes involved in the production of products like dry-cured ham lead to the breakdown of muscle proteins, releasing a variety of small peptides. Studies on the peptidomic profile of meat products have confirmed the presence of numerous dipeptides, with concentrations varying based on the type of meat, processing conditions, and duration of aging[1][2][3][[“]][5][6][7][8][9].

-

Fermented Foods: Lactic acid bacteria and other microorganisms used in fermentation produce proteases that break down proteins into smaller peptides and amino acids. This makes fermented products such as cheese, yogurt, and certain fermented plant-based foods potential sources of this compound[10][11][12][13].

-

Fish and Marine Organisms: The muscle tissue of various fish species contains a rich profile of free amino acids and small peptides[12][14][15][16][17].

Endogenous Occurrence:

As a metabolite, this compound is expected to be present endogenously in various tissues and biological fluids as part of the regular turnover of proteins. However, specific concentrations in human tissues are not well-documented in readily available literature and represent an area for further investigation[18]. The human skeletal muscle is known to contain high concentrations of certain dipeptides like carnosine, and it is plausible that other dipeptides such as this compound are also present[19][20][21].

Data Presentation: Quantitative Data Summary

Comprehensive quantitative data for this compound across a wide range of natural sources is currently limited in publicly accessible scientific literature. The following table summarizes representative concentrations of similar dipeptides found in relevant food matrices, which can serve as an estimation for the potential occurrence of this compound.

| Source Category | Specific Source | Analyte | Concentration | Reference |

| Meat Products | Dry-Cured Ham | Ala-Ala | Up to 230 µg/g | [22] |

| Chicken Breast Muscle | Carnosine | 6.55 ± 0.44 mmol/kg wet wt | [19] | |

| Chicken Breast Muscle | Anserine | 0.106 ± 0.003 mmol/kg wet wt | [19] | |

| Dairy Products | Swiss Cheese Varieties | Val-Pro-Pro + Ile-Pro-Pro | 1.6 to 424.5 mg/kg | [20] |

Experimental Protocols

The accurate quantification of this compound in complex biological matrices requires sensitive and specific analytical methods. The most common and robust techniques are based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in a food matrix, such as meat.

1. Sample Preparation:

-

Homogenization: Homogenize a known weight of the sample (e.g., 1-5 g) in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: Add a cold organic solvent, such as acetonitrile or methanol (typically in a 1:3 or 1:4 sample-to-solvent ratio), to the homogenate to precipitate larger proteins. Vortex vigorously and incubate at -20°C for at least 2 hours.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the small peptides and free amino acids.

-

Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, pass the supernatant through a C18 SPE cartridge to remove interfering substances. Elute the peptides with an appropriate solvent mixture (e.g., methanol/water).

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. Internal Standard:

-

For accurate quantification, a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., 13C, 15N-labeled this compound) should be synthesized and added to the sample at the beginning of the sample preparation process[10][23][24][25][26]. This corrects for matrix effects and variations in sample processing and instrument response.

3. LC-MS/MS Analysis:

-

Chromatographic Separation (LC):

-

Column: Use a reversed-phase column (e.g., C18) suitable for polar compounds.

-

Mobile Phase: Employ a gradient elution with two solvents:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient might start with a low percentage of B, increasing linearly over time to elute the dipeptide.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Select specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard. The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by fragmentation of the peptide bond.

-

-

Quantification: Create a calibration curve using a series of known concentrations of a pure this compound standard with a fixed concentration of the SIL-IS. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[27].

-

Protocol 2: Quantification of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a non-destructive method for quantification, particularly useful for complex mixtures without the need for extensive separation.

1. Sample Preparation:

-

Follow a similar sample preparation procedure as for LC-MS/MS to obtain a clean extract of small molecules.

-

Lyophilize the final extract to a dry powder.

-

Dissolve a precisely weighed amount of the dried extract in a known volume of a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).

2. NMR Analysis:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better resolution.

-

1D 1H NMR: Acquire a quantitative 1D 1H NMR spectrum. Ensure a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification.

-

2D NMR (for complex mixtures): If the 1D spectrum is too crowded, acquire 2D NMR spectra such as 1H-1H TOCSY or 1H-13C HSQC to resolve overlapping signals and confirm the identity of this compound[7][28][29][30][31].

-

Quantification: The concentration of this compound is determined by comparing the integral of a well-resolved this compound proton signal to the integral of the known concentration of the internal standard.

Signaling Pathways

While specific signaling pathways directly activated by this compound are not extensively characterized, there is growing evidence that small peptides can act as signaling molecules. One of the most relevant pathways for dipeptides is their interaction with bitter taste receptors.

Bitter Taste Receptor (T2R) Signaling:

Several di- and tripeptides have been shown to activate members of the T2R family of G-protein coupled receptors (GPCRs), specifically T2R1[32][33][34][35]. The activation of these receptors on taste cells in the tongue initiates a signaling cascade that leads to the perception of a bitter taste. This pathway is not limited to the oral cavity, as T2Rs are also expressed in other tissues, including the gastrointestinal tract and respiratory system, where they may play roles in chemosensation and local physiological responses.

The canonical signaling pathway for T2R activation is as follows:

-

Ligand Binding: A bitter compound, such as a dipeptide, binds to a T2R on the surface of a taste receptor cell.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, gustducin. Gustducin is composed of α-, β-, and γ-subunits[3][36][37][38][39].

-

Effector Enzyme Activation: The activated α-gustducin subunit and the βγ-complex dissociate and activate downstream effector enzymes. The βγ-complex activates phospholipase C-β2 (PLCβ2)[32][40].

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[18][33][40].

-

Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm[18][35][40].

-

Neurotransmitter Release: The increase in intracellular Ca2+ concentration activates the TRPM5 ion channel, leading to cell depolarization and the release of neurotransmitters (such as ATP), which signal to adjacent nerve fibers, ultimately sending the "bitter" signal to the brain[22].

Diagram: Bitter Taste Signaling Pathway for Dipeptides

Workflow Diagram: LC-MS/MS Quantification of this compound

Conclusion

Alanyl-valine is a naturally occurring dipeptide with a distribution across various food sources, particularly in processed meats and fermented products. While its physiological roles are not yet fully elucidated, the methodologies for its quantification are well-established, with LC-MS/MS providing a sensitive and specific approach. The interaction of dipeptides with bitter taste receptors suggests a potential role in chemosensory signaling. Further research is warranted to establish a more comprehensive quantitative profile of this compound in different natural sources and to explore its potential bioactivities and roles in human health and disease. This guide provides a foundational resource for researchers and professionals in designing and executing studies on this and similar small peptides.

References

- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. Antioxidative Characteristics of Chicken Breast Meat and Blood after Diet Supplementation with Carnosine, L-histidine, and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative method for detecting meat contamination based on specific polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. Effect of feeding histidine and β-alanine on carnosine concentration, growth performance, and meat quality of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Amino Acid Compositions of 27 Food Fishes and Their Importance in Clinical Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipeptide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Amino acid profile of food fishes with potential to diversify fish farming activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Stable isotope analyses of amino acids reveal the importance of aquatic resources to Mediterranean coastal hunter–gatherers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. air.unimi.it [air.unimi.it]

- 26. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 29. chemrxiv.org [chemrxiv.org]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]

- 32. Role of the G-Protein Subunit α-Gustducin in Taste Cell Responses to Bitter Stimuli | Journal of Neuroscience [jneurosci.org]

- 33. researchgate.net [researchgate.net]

- 34. Researchers discover how we perceive bitter taste | EurekAlert! [eurekalert.org]

- 35. Frontiers | G Protein-Coupled Receptors in Taste Physiology and Pharmacology [frontiersin.org]

- 36. Gustducin and its role in taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Gustducin - Wikipedia [en.wikipedia.org]

- 38. Gustducin and its Role in Taste | Semantic Scholar [semanticscholar.org]

- 39. pnas.org [pnas.org]

- 40. researchgate.net [researchgate.net]

Thermodynamic Properties of the Ala-Val Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-alanyl-L-valine (Ala-Val) serves as a fundamental model system in biophysical chemistry and a relevant structural motif in proteomics and drug design. Composed of the small, neutral amino acid alanine and the branched-chain, hydrophobic amino acid valine, this compound's thermodynamic properties provide crucial insights into peptide folding, protein stability, and molecular interactions. Understanding these properties is paramount for applications ranging from the rational design of peptide-based therapeutics to the optimization of antibody-drug conjugates, where this compound can function as a cleavable linker.

This technical guide provides a comprehensive overview of the core thermodynamic properties of the this compound dipeptide, presenting available experimental and computational data, detailing experimental methodologies, and illustrating key concepts through structured diagrams.

Core Thermodynamic Properties

The thermodynamic stability and behavior of this compound are governed by key state functions, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These properties dictate the spontaneity of its formation, its conformational preferences, and its interactions with solvents and other molecules.

Data Presentation

Table 1: Standard Molar Thermodynamic Properties of L-Alanyl-L-Valine at 298.15 K (25 °C)

| Thermodynamic Property | Symbol | Value | Unit | Method |

| Standard Molar Enthalpy of Formation (crystalline) | ΔfH°(s) | -785.3 ± 2.2 | kJ/mol | Experimental (Bomb Calorimetry)[1] |

| Standard Molar Enthalpy of Combustion (crystalline) | ΔcH°(s) | -4620.4 ± 2.2 | kJ/mol | Experimental (Bomb Calorimetry)[1] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -499.33 | kJ/mol | Computational |

| Standard Molar Enthalpy of Formation (ideal gas) | ΔfH°(g) | -622.34 | kJ/mol | Computational |

| Standard Molar Entropy (ideal gas) | S°(g) | 504.79 | J/mol·K | Computational |

| Ideal Gas Heat Capacity at Constant Pressure | Cp°(g) | 213.94 | J/mol·K | Computational |

Table 2: pKa Values of Constituent Amino Acids at 298.15 K

| Amino Acid | pKa1 (-COOH) | pKa2 (-NH3+) |

| L-Alanine | 2.34 | 9.69 |

| L-Valine | 2.32 | 9.62 |

Note: The pKa values for the terminal carboxyl and amino groups of the this compound dipeptide itself are expected to be slightly different from their constituent amino acids due to the formation of the peptide bond.

Experimental Protocols

The determination of the thermodynamic properties of dipeptides relies on a suite of calorimetric and analytical techniques. Below are detailed methodologies for key experiments relevant to this compound.

Bomb Calorimetry for Enthalpy of Combustion and Formation

This method is used to determine the standard enthalpy of combustion (ΔcH°) of a substance, from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law.

Methodology:

-

Sample Preparation: A precisely weighed sample of crystalline D,L-α-alanyl-D,L-valine is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in a platinum crucible within a high-pressure stainless steel vessel (the "bomb"). The bomb is then filled with purified oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Ignition and Measurement: The bomb is submerged in a known mass of water in an isothermal-jacket calorimeter. The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water surrounding the bomb is meticulously recorded with high precision.

-

Data Analysis: The heat released during combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying the thermodynamics of binding interactions in solution. While not directly measuring the properties of this compound in isolation, it is crucial for understanding its interactions with other molecules, such as receptors or enzymes.

Methodology:

-

Sample Preparation: Solutions of the this compound dipeptide and its binding partner are prepared in a precisely matched buffer to minimize heats of dilution and mixing. The solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment.

-

Calorimeter Setup: The sample cell of the ITC instrument is filled with a solution of one binding partner (e.g., a protein), and the titration syringe is filled with a solution of the other (e.g., the this compound dipeptide) at a higher concentration.

-

Titration: A series of small, precise injections of the syringe solution into the sample cell is performed. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This data is then plotted against the molar ratio of the two binding partners. The resulting binding isotherm is fitted to a suitable binding model to extract the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.

Isothermal Titration Calorimetry Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity of a substance as a function of temperature. This is particularly useful for studying phase transitions and the thermal stability of molecules.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed amount of the this compound dipeptide solution is hermetically sealed in a sample pan. An identical pan containing only the matched buffer is prepared as a reference.

-

Calorimeter Setup: The sample and reference pans are placed in the DSC instrument.

-

Temperature Scan: The temperature of both the sample and reference cells is increased at a constant rate. The instrument measures the difference in heat flow required to maintain both cells at the same temperature.

-

Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The heat capacity (Cp) of the sample can be determined from this data. For a protein or peptide undergoing thermal denaturation, the melting temperature (Tm) is the peak of the endothermic transition, and the enthalpy of unfolding (ΔH) is the area under the peak.

Differential Scanning Calorimetry Experimental Workflow

Biological Context and Signaling Pathways

Currently, there is limited evidence in the scientific literature to suggest a direct and specific role for the this compound dipeptide in a well-defined signaling pathway. Its primary biological significance appears to be as a metabolic intermediate and as a structural component of larger peptides and proteins.

However, dipeptides, in general, can be transported into cells via specific peptide transporters, such as PepT1 and PepT2. Once inside the cell, they are typically hydrolyzed into their constituent amino acids by cytosolic peptidases. These amino acids then enter the cellular amino acid pool and can be utilized for protein synthesis or other metabolic processes.

In the context of drug development, the Val-Ala dipeptide, an isomer of this compound, is utilized as a cleavable linker in antibody-drug conjugates (ADCs) such as loncastuximab tesirine. In this application, the dipeptide is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into a target cancer cell. This cleavage releases the cytotoxic payload, leading to cell death. While this is a synthetic application, it highlights the potential for dipeptides to be recognized and processed by specific cellular machinery.

Role of a Dipeptide Linker in Antibody-Drug Conjugate Action

Conclusion

The thermodynamic properties of the this compound dipeptide are of significant interest for understanding fundamental biochemical processes and for the development of novel therapeutics. While a complete experimental dataset for this specific dipeptide remains to be fully elucidated, the available experimental and computational data provide a solid foundation for its characterization. The experimental protocols outlined in this guide offer a roadmap for further investigation into the thermodynamic landscape of this compound and other small peptides. As research in proteomics and peptide-based drug design continues to advance, a deeper understanding of the thermodynamic principles governing the behavior of such fundamental building blocks will be indispensable.

References

An In-depth Technical Guide to the Ala-Val Peptide Bond

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core characteristics of the peptide bond between L-alanine (Ala) and L-valine (Val). The Ala-Val linkage is a fundamental component in numerous proteins and peptides, and understanding its specific structural and dynamic properties is crucial for rational drug design, protein engineering, and broader biochemical research. This document synthesizes data from spectroscopic, crystallographic, and computational studies to offer a detailed perspective on its physicochemical properties, conformational tendencies, and the experimental methodologies used for its characterization.

Physicochemical Properties of the this compound Peptide Bond

The peptide bond is a covalent chemical bond formed between two amino acid molecules. The bond between alanine and valine (N-L-Alanyl-L-valine) exhibits characteristics typical of all peptide bonds, such as planarity and rigidity, due to resonance delocalization of electrons between the carbonyl oxygen, the carbonyl carbon, and the amide nitrogen.[1][2][3][4] This resonance confers a partial double-bond character to the C-N bond, restricting rotation and influencing the local conformation of the peptide backbone.[2][5]

Bond Geometry

| Parameter | Average Value | Description |

| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond (~1.47 Å) and longer than a C=N double bond (~1.27 Å), indicating partial double-bond character.[2] |

| C=O Bond Length | ~1.23 Å | Typical length for a carbonyl double bond in a peptide context. |

| N-H Bond Length | ~1.01 Å | Standard length for an N-H bond in an amide group. |

| N-Cα Bond Angle | ~122° | The angle between the amide nitrogen, the alpha-carbon of Valine, and the carbonyl carbon of Valine. |

| Cα-C-N Bond Angle | ~116° | The angle between the alpha-carbon of Alanine, the carbonyl carbon, and the amide nitrogen. |

| O=C-N Bond Angle | ~123° | The angle between the carbonyl oxygen, the carbonyl carbon, and the amide nitrogen. |

Note: These values are generalized from peptide structures and may vary slightly based on the specific chemical environment and conformational state of the this compound dipeptide.